molecular formula C15H15ClN2O3 B11405913 2-(2-chlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

2-(2-chlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B11405913
M. Wt: 306.74 g/mol
InChI Key: UMCBFCMNMQGPEU-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 2-chlorophenol, is reacted with an appropriate acylating agent to form the 2-chlorophenoxy intermediate.

    Formation of the Benzoxazole Intermediate: The benzoxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative.

    Coupling Reaction: The chlorophenoxy intermediate is then coupled with the benzoxazole intermediate under suitable conditions, such as the presence of a base and a coupling reagent, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetamide: Lacks the benzoxazole moiety.

    N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: Lacks the chlorophenoxy group.

    2-(2-bromophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: Contains a bromophenoxy group instead of a chlorophenoxy group.

Uniqueness

The presence of both the chlorophenoxy and benzoxazole moieties in 2-(2-chlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide contributes to its unique chemical properties and potential applications. This combination may result in distinct reactivity, biological activity, and physicochemical properties compared to similar compounds.

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C15H15ClN2O3/c16-11-6-2-4-8-13(11)20-9-14(19)17-15-10-5-1-3-7-12(10)18-21-15/h2,4,6,8H,1,3,5,7,9H2,(H,17,19)

InChI Key

UMCBFCMNMQGPEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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